molecular formula C18H17ClN2O2 B4517090 {[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine

{[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine

Cat. No.: B4517090
M. Wt: 328.8 g/mol
InChI Key: KJSHKHNPNKIJKU-UHFFFAOYSA-N
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Description

{[5-(3-Chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine is a structurally complex compound featuring a furan core substituted with a 3-chlorophenyl group at the 5-position. The 2-methyl group of the furan is linked to an ethylamine moiety, which is further functionalized with a pyridin-2-yloxy substituent. Its synthesis likely involves multi-step coupling reactions, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-2-pyridin-2-yloxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-15-5-3-4-14(12-15)17-8-7-16(23-17)13-20-10-11-22-18-6-1-2-9-21-18/h1-9,12,20H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSHKHNPNKIJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCCNCC2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The final step involves the attachment of the pyridin-2-yloxyethylamine moiety via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

{[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a furan ring, a chlorophenyl group, and a pyridine moiety. Its molecular formula is C15H15ClN2OC_{15}H_{15}ClN_2O, and it exhibits unique chemical properties that make it suitable for various applications in pharmacology and organic chemistry.

Biological Activities

  • Anticancer Activity
    • Preliminary studies suggest that compounds similar to {[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine may exhibit anticancer properties. For instance, derivatives containing furan and chlorophenyl groups have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells .
  • Antimicrobial Properties
    • Research indicates that derivatives of furan compounds possess antimicrobial activities. The presence of the furan ring is often associated with enhanced antibacterial and antifungal properties, making these compounds potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects
    • Some studies have highlighted the anti-inflammatory potential of compounds with similar structures. The incorporation of pyridine derivatives may enhance these effects, suggesting a dual role in managing inflammation and related diseases .

Synthesis Techniques

The synthesis of {[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : These are often used to link the furan and pyridine components through amine bond formation.
  • Functional Group Modifications : Various functional groups can be introduced or modified to enhance biological activity or solubility.

Case Study 1: Anticancer Screening

A study conducted on a series of furan-based compounds demonstrated significant anticancer activity against MCF-7 cell lines. The results indicated that modifications at the 3-position of the phenyl ring substantially improved cytotoxic effects, suggesting that similar modifications to {[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine could yield promising anticancer agents .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives of furan were tested against common pathogenic bacteria. The results showed that compounds with the chlorophenyl substitution exhibited higher inhibition zones compared to their non-chlorinated counterparts, highlighting the importance of structural modifications in enhancing antimicrobial efficacy .

Mechanism of Action

The mechanism by which {[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

  • Linker Flexibility : The ethylamine linker in the target compound provides moderate flexibility, whereas propyl or ethyl chains in analogs (e.g., ) may influence conformational stability.
  • Electron-Withdrawing Groups : Trifluoromethyl-substituted pyridines (e.g., ) exhibit enhanced metabolic stability and lipophilicity, which the target compound lacks.

Comparison with Analogues :

  • describes a similar furan-pyridine synthesis using DMF and coupling reagents (e.g., HATU), suggesting compatibility with the target compound’s synthesis .

Pharmacological and Physicochemical Properties

Property Target Compound 5-(4-Cl-phenyl)furanone () 3-[2-(3-Cl-phenyl)ethyl]pyridine ()
LogP (Predicted) ~3.2 ~2.8 ~2.5
H-Bond Donors 1 (NH) 1 (NH) 2 (NH2)
H-Bond Acceptors 4 5 3
Aromatic Rings 3 (furan, phenyl, pyridine) 3 (furanone, phenyl, pyridine) 2 (phenyl, pyridine)
Metabolic Stability Moderate (no CF3) Low (enamine isomerization) High (rigid structure)

Activity Insights :

  • Pyridin-2-yloxy vs. Pyridin-2-ylamino: The target’s ether linkage (vs. enamine in ) may reduce susceptibility to hydrolysis, improving pharmacokinetics .
  • Chlorophenyl Position : The 3-chlorophenyl group (target) may enhance hydrophobic interactions in binding pockets compared to 4-substituted analogs .
  • Trifluoromethyl Impact : Compounds with CF3 groups (e.g., ) show higher membrane permeability, but the target compound’s lack of CF3 may limit this advantage.

Biological Activity

The compound {[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine is a novel heterocyclic amine that has attracted attention due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological implications based on existing research.

Structural Characteristics

The compound can be represented by the following molecular formula:

  • Molecular Formula : C14H15ClN2O
  • SMILES : Cc1cc(Cc2ccncc2)ccc1Cl
  • InChIKey : PFIJYKYXECJDLO-UHFFFAOYSA-N

This structure indicates the presence of both furan and pyridine moieties, which are known for their diverse biological activities.

Synthesis Methods

Research into the synthesis of similar compounds has shown various approaches that yield biologically active derivatives. A common method involves a one-pot reaction involving furan derivatives and pyridine amines, which can lead to the formation of complex heterocycles under mild conditions. For instance, a study demonstrated the successful synthesis of arylaminomethylidene derivatives using triethyl orthoformate and 5-(4-chlorophenyl)furan-2(3H)-one in combination with heterocyclic amines, producing yields of 60-75% depending on the reaction conditions .

Pharmacological Properties

The biological activity of {[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine has not been extensively documented in literature; however, related compounds have shown significant pharmacological effects:

  • Inhibition of Calcium Mobilization : Compounds with similar structures have been reported to inhibit calcium mobilization in CHO cells overexpressing human leukotriene B4 receptors . This suggests potential anti-inflammatory properties.
  • Antimicrobial Activity : Many furan derivatives exhibit antimicrobial properties, which could be attributed to their ability to interact with bacterial cell membranes or inhibit specific metabolic pathways.
  • Cytotoxicity : Some studies have indicated that furan-containing compounds can induce cytotoxic effects in cancer cell lines, making them candidates for further investigation in cancer therapy.

Case Studies and Research Findings

A variety of studies have explored the biological implications of compounds structurally similar to {[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine:

StudyCompoundBiological ActivityFindings
3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furanInhibition of calcium mobilizationStrong inhibition in CHO cells overexpressing BLT(1) and BLT(2) receptors
5-(4-chlorophenyl)-3-{[(3-hydroxypyridine-2-yl)amino]methylidene}furanAntimicrobial propertiesEffective against various bacterial strains
5-(3-chlorophenyl)-[4-[(3-chloro-4-piperidin-4-yloxyphenyl)methyl]piperazin-1-yl]methanoneCytotoxicityInduced apoptosis in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine
Reactant of Route 2
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{[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine

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